molecular formula C8H6BrClN2 B13650916 4-Bromo-7-chloro-3-methyl-1H-indazole

4-Bromo-7-chloro-3-methyl-1H-indazole

Cat. No.: B13650916
M. Wt: 245.50 g/mol
InChI Key: WBOYJNGNJKDVGS-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by cyclization. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-7-chloro-3-methyl-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indazole: Similar in structure but lacks the chlorine and methyl substituents.

    7-Bromo-4-chloro-1H-indazol-3-amine: Contains an amine group instead of a methyl group.

    4-Chloro-3-methyl-1H-indazole: Lacks the bromine substituent.

Uniqueness

4-Bromo-7-chloro-3-methyl-1H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-7-chloro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6BrClN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

WBOYJNGNJKDVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=NN1)Cl)Br

Origin of Product

United States

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